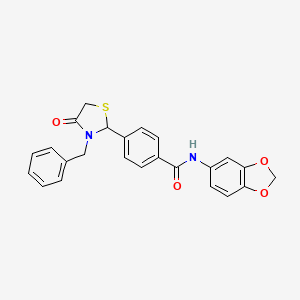
5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole
説明
5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole, also known as BDTBT, is a compound that has gained attention in recent years due to its potential applications in organic electronics and optoelectronic devices. This molecule is a donor-acceptor type of organic semiconductor, which means that it can transport both holes and electrons. BDTBT has been synthesized using various methods, and its properties have been extensively studied for its potential use in various fields.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole in organic electronics and optoelectronic devices is based on its ability to transport both holes and electrons. In OFETs, this compound acts as a semiconductor material, allowing the transport of charge carriers between the source and drain electrodes. In organic solar cells, this compound is used as a donor material, which absorbs light and generates excitons that can be separated into electrons and holes. In OLEDs, this compound is used as an emitter material, which emits light when an electric current is applied.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound has low toxicity and biocompatibility, which makes it a potential candidate for biomedical applications.
実験室実験の利点と制限
The advantages of using 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole in lab experiments include its high charge mobility, low energy gap, and good thermal stability, which make it a promising candidate for organic electronics and optoelectronic devices. The limitations of using this compound in lab experiments include its high cost and limited availability, which may hinder its widespread use.
将来の方向性
There are several future directions for the research and development of 5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole. One potential direction is the synthesis of this compound derivatives with improved properties for organic electronics and optoelectronic devices. Another direction is the exploration of this compound for biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of scalable and cost-effective methods for the synthesis of this compound is also an important area of research.
科学的研究の応用
5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole has been extensively studied for its potential applications in organic electronics and optoelectronic devices. It has been used as a material for organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). The unique properties of this compound, such as its high charge mobility, low energy gap, and good thermal stability, make it a promising candidate for these applications.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-4-12(5-3-1)9-16-18-17(20-19-16)10-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIEZJDLDVVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC(=NN3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937963.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B3937971.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937974.png)
![11,11-dimethyl-8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3937981.png)
![1-acetyl-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3937982.png)
![1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3937987.png)

![methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3938003.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3938029.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B3938034.png)
![4-({[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938036.png)
![N-(4-{2-[(cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3938043.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938048.png)